molecular formula C9H8FN3O B1466184 [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 1410040-56-0

[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol

Cat. No. B1466184
Key on ui cas rn: 1410040-56-0
M. Wt: 193.18 g/mol
InChI Key: CTACXYVHMSKGBN-UHFFFAOYSA-N
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Patent
US09266870B2

Procedure details

To a suspension of [1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol obtained in Reference Example 28 (8.0 g, 34.0 mmol) in CHCl3 (100 mL), 85% manganese dioxide (29.6 g, 0.34 mol) was added, and the resulting mixture was stirred for 3 hours at 60° C. The reaction mixture was filtered through Celite®, the solid was washed with CHCl3, and the filtrate was concentrated under reduced pressure. The obtained residue was washed with diethyl ether, and filtered out to obtain the title compound (5.3 g) (light brown solid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 28
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
29.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[N:9]2)=[N:6][CH:7]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[N:9]2)=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)N1N=C(C=C1)CO
Step Two
Name
Example 28
Quantity
8 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
29.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the solid was washed with CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The obtained residue was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered out

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)N1N=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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